molecular formula C14H22N2O B15328720 (2r)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide

(2r)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide

Cat. No.: B15328720
M. Wt: 234.34 g/mol
InChI Key: SJKGDKJVMHLPIT-ZGTCLIOFSA-N
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Description

(2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring an amino group, a methyl group, and a phenylpropyl group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. This reaction typically occurs in the presence of a base such as potassium carbonate and an organic solvent like dichloromethane . Another method involves the reductive amination of ketones with amines, using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using environmentally friendly and cost-effective methods. One such method includes the use of water as a solvent and mild reaction conditions to minimize environmental impact . This approach not only reduces the use of hazardous chemicals but also ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, alcohols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways such as the MAPK and Akt pathways . These interactions can result in various biological effects, including anti-cancer and neuroprotective activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide stands out due to its unique combination of functional groups and chiral center, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

(2R)-2-amino-3-methyl-N-(1-phenylpropyl)butanamide

InChI

InChI=1S/C14H22N2O/c1-4-12(11-8-6-5-7-9-11)16-14(17)13(15)10(2)3/h5-10,12-13H,4,15H2,1-3H3,(H,16,17)/t12?,13-/m1/s1

InChI Key

SJKGDKJVMHLPIT-ZGTCLIOFSA-N

Isomeric SMILES

CCC(C1=CC=CC=C1)NC(=O)[C@@H](C(C)C)N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C(C(C)C)N

Origin of Product

United States

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